Forcide 78

Description

Forcide 78 (CAS No. 77044-78-1) is a formaldehyde-releasing compound primarily used as a preservative in industrial coolant oils to inhibit microbial growth . Chemically identified as 2-hydroxy methyl amino ethanol tri-N-ethyl-hydroxy 2 amino methylene, it acts by gradually releasing formaldehyde, a potent biocide . First documented in the 1980s, this compound has been associated with occupational allergic contact dermatitis (ACD) due to formaldehyde sensitization, particularly in metalworkers exposed to contaminated cutting fluids . Its use persists in specific industrial applications despite regulatory scrutiny and availability of alternative preservatives .

Properties

CAS No. |

77044-78-1 |

|---|---|

Molecular Formula |

C10H22N2O5 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

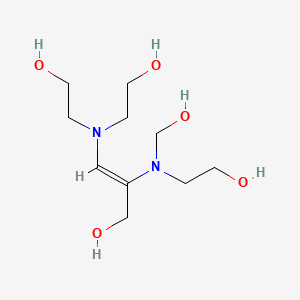

(Z)-3-[bis(2-hydroxyethyl)amino]-2-[2-hydroxyethyl(hydroxymethyl)amino]prop-2-en-1-ol |

InChI |

InChI=1S/C10H22N2O5/c13-4-1-11(2-5-14)7-10(8-16)12(9-17)3-6-15/h7,13-17H,1-6,8-9H2/b10-7- |

InChI Key |

CPHKJTZJSGQUER-YFHOEESVSA-N |

SMILES |

C(CO)N(CCO)C=C(CO)N(CCO)CO |

Isomeric SMILES |

C(CO)N(CCO)/C=C(/CO)\N(CCO)CO |

Canonical SMILES |

C(CO)N(CCO)C=C(CO)N(CCO)CO |

Synonyms |

2-hydroxymethylaminoethanol-tri-N-ethylhydroxy-2-aminomethylene Forcide 78 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Formaldehyde-Releasing Compounds

Forcide 78 belongs to a class of formaldehyde-releasing agents, which include Grotan BK, Grotan OX, KM 200, Preventol D2, and Germall 113.

Formaldehyde Release Efficiency

The free formaldehyde released by these compounds varies significantly depending on concentration and solvent. Data from controlled studies are summarized below:

Key Findings :

- This compound releases minimal formaldehyde in non-aqueous solvents (e.g., petroleum ether: 0.02 ppm) compared to aqueous environments (0.27 ppm) .

- Grotan OX and Grotan BK exhibit higher formaldehyde release in their undiluted forms (46.6 ppm and 28.6 ppm, respectively), making them more potent but riskier for dermal exposure .

- Preventol D2 releases substantially more formaldehyde in petroleum (2400 ppm) than this compound, suggesting greater efficacy but higher sensitization risk in oil-based systems .

Sensitization Potential

| Compound | Sensitization Rate (Copenhagen Lab) | Sensitization Rate (Stockholm Lab) | Source |

|---|---|---|---|

| This compound | 20–25% | Not tested | |

| Grotan BK | 20% | 74% | |

| Germall 115 | Not tested | 60–70% | |

| Preventol D2 | 20–25% | Not tested |

Key Findings :

- Cross-reactivity with formaldehyde is a critical concern; this compound has been implicated in chronic hand eczema cases where sensitized individuals were re-exposed to formaldehyde via coolant oils .

Regulatory and Industrial Considerations

- This compound : Listed in Walmart’s "Made Without List" for beauty products due to formaldehyde release concerns .

- Alternatives : Compounds like DMDM hydantoin and imidazolidinyl urea are preferred in cosmetics but restricted in the EU and US for similar risks .

- Industrial Use : this compound remains in niche applications due to its stability in oil-based systems, unlike water-soluble releasers (e.g., Grotan OX) .

Research and Clinical Implications

Efficacy-Safety Trade-off : this compound’s low formaldehyde release in oils balances preservation efficacy with reduced irritancy, but its sensitization risk necessitates stringent occupational safety measures .

Alternatives: Non-formaldehyde preservatives (e.g., isothiazolinones) are increasingly adopted, though they pose their own allergenic challenges .

Regulatory Trends : Global regulations increasingly restrict formaldehyde releasers, prompting industries to reformulate coolant oils and personal care products .

Q & A

Q. What experimental methodologies are recommended for quantifying formaldehyde release from Forcide 78 under varying solvent conditions?

- Methodological Answer : Formaldehyde release can be measured using high-performance liquid chromatography (HPLC) or colorimetric assays (e.g., chromotropic acid method). Key variables include solvent type (e.g., water vs. petroleum ether), concentration (e.g., 1% w/v), and incubation time (e.g., 30 minutes). For example, this compound releases 0.27 ppm formaldehyde in water versus 0.02 ppm in petroleum ether at 1% concentration . Researchers should standardize protocols using inert solvents and control groups to isolate solvent-specific effects.

Q. How should researchers design controlled experiments to assess this compound’s preservative efficacy while minimizing formaldehyde interference?

- Methodological Answer : Use a factorial design with variables such as:

- Independent variables : Solvent type, concentration gradients, temperature.

- Dependent variables : Formaldehyde release (ppm), microbial growth inhibition (CFU/mL).

- Controls : Blanks without this compound, parallel tests with known formaldehyde releasers (e.g., Grotan BK). Replicate experiments across solvents (e.g., water, petroleum ether) to account for matrix effects, as demonstrated in studies showing 3000 ppm formaldehyde in water vs. 200 ppm in petroleum ether for this compound .

Advanced Research Questions

Q. How can conflicting data on formaldehyde release rates from this compound in different solvent systems be systematically analyzed?

- Methodological Answer : Apply contradiction analysis frameworks to resolve discrepancies:

Identify variables : Compare solvent polarity (e.g., water’s high polarity vs. petroleum ether’s nonpolar nature) and their impact on formaldehyde release kinetics.

Statistical modeling : Use regression analysis to correlate solvent properties (e.g., dielectric constant) with formaldehyde release data from studies like those showing 0.27 ppm (water) vs. 0.02 ppm (petroleum ether) for this compound .

Cross-validation : Replicate experiments under standardized conditions and compare with literature data using meta-analysis tools .

Q. What strategies resolve discrepancies between in vitro formaldehyde release data and clinical observations of sensitization (e.g., contact dermatitis)?

- Methodological Answer :

- Clinical correlation : Conduct patch tests with this compound at varying concentrations (e.g., 2% in petroleum ether) and compare results with in vitro formaldehyde release rates. For instance, a case study showed sensitization to this compound despite low in vitro formaldehyde levels (0.02 ppm), suggesting synergistic effects with other components or individual hypersensitivity .

- Mechanistic studies : Investigate degradation byproducts (e.g., hydroxy methyl amino ethanol) using mass spectrometry to identify potential allergens beyond formaldehyde .

Q. How can researchers develop predictive models for formaldehyde release kinetics from this compound in complex matrices (e.g., industrial coolants)?

- Methodological Answer :

- Kinetic modeling : Use Arrhenius equations to predict release rates under varying temperatures and pH levels.

- Matrix simulation : Incorporate coolant components (e.g., emulsifiers, metal ions) into experimental designs to assess their catalytic or inhibitory effects on formaldehyde release. For example, petroleum ether’s low polarity may suppress release compared to aqueous environments .

- Validation : Cross-check predictions with gas chromatography–mass spectrometry (GC-MS) data and reference experimental protocols from studies emphasizing reproducibility .

Key Methodological Considerations

- Reproducibility : Follow guidelines for experimental documentation (e.g., detailing solvent purity, incubation time) as outlined in academic publishing standards .

- Ethical compliance : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, particularly when linking laboratory data to clinical outcomes .

- Data synthesis : Organize findings into categories (e.g., solvent effects, clinical correlations) with direct quotations, experimental data, and page references from primary sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.